trimethyl(7H-purin-6-yl)azanium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(7H-purin-6-yl)azanium typically involves the methylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(7H-purin-6-yl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine compounds with various functional groups.
Scientific Research Applications
Trimethyl(7H-purin-6-yl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trimethyl(7H-purin-6-yl)azanium involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in purine metabolism, such as adenosine deaminase and hypoxanthine-guanine phosphoribosyltransferase. These interactions can modulate cellular processes and influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative with a similar structure but different functional groups.
Guanine: Another purine derivative with distinct biological roles.
6-Mercaptopurine: A purine analog used as a chemotherapeutic agent.
Uniqueness
Trimethyl(7H-purin-6-yl)azanium is unique due to its trimethylammonium group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
trimethyl(7H-purin-6-yl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3,(H,9,10,11,12)/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICAOUDDJDPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13020-83-2 (chloride) | |
Record name | NSC 51095 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70165519 | |
Record name | NSC 51095 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15402-36-5 | |
Record name | NSC 51095 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 51095 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYL-(7H-PURIN-6-YL)AZANIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZB9LNK3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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